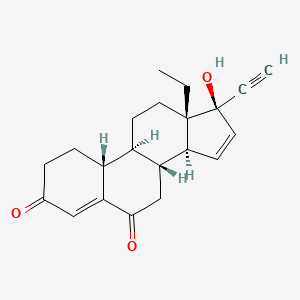
6-Keto-gestodene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Keto-gestodene is a synthetic steroidal compound derived from gestodene, a progestogen used in hormonal contraceptives. It is characterized by the presence of a keto group at the 6th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-gestodene typically involves the oxidation of gestodene. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under controlled temperature conditions to ensure the selective formation of the keto group at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of advanced chromatographic techniques is common to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Keto-gestodene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: 6-Hydroxy-gestodene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Keto-gestodene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential use in hormonal therapies and contraceptives.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6-Keto-gestodene involves its interaction with progesterone receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The presence of the keto group enhances its binding affinity and selectivity, making it a potent modulator of progesterone receptor-mediated pathways.
Comparación Con Compuestos Similares
Gestodene: The parent compound, used in hormonal contraceptives.
Desogestrel: Another progestogen with similar applications.
Norgestimate: A progestogen used in combination oral contraceptives.
Comparison: 6-Keto-gestodene is unique due to the presence of the keto group at the 6th position, which enhances its chemical reactivity and biological activity. Compared to gestodene, it has a higher binding affinity for progesterone receptors. Unlike desogestrel and norgestimate, which are prodrugs, this compound is active in its original form, providing a more direct and potent effect.
Propiedades
Número CAS |
2143949-52-2 |
|---|---|
Fórmula molecular |
C21H24O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,8,10-11,14-16,18,24H,3,5-7,9,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 |
Clave InChI |
IUWIMLUFASUSFH-UYNWWRBASA-N |
SMILES isomérico |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1C=C[C@]2(C#C)O |
SMILES canónico |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1C=CC2(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


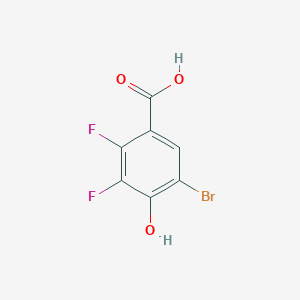

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
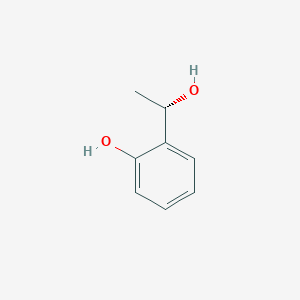
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
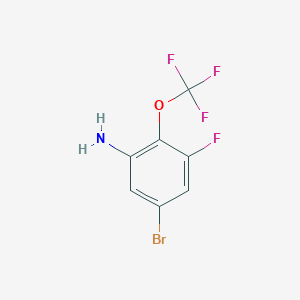


![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
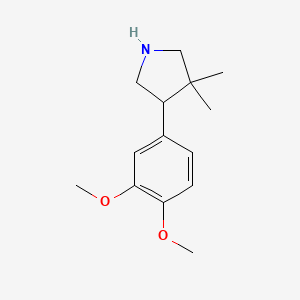
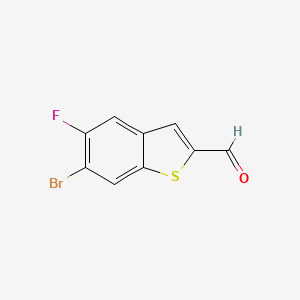

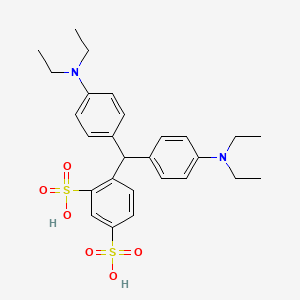
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
